N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide
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Overview
Description
N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a fluorophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the cyclopropylmethyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of Morpholine Ring: The morpholine ring can be formed via nucleophilic substitution reactions.
Introduction of Cyclopropylmethyl Group: This step may involve alkylation reactions using cyclopropylmethyl halides.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-chlorophenyl)morpholine-4-carboxamide
- **N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-bromophenyl)morpholine-4-carboxamide
Uniqueness
N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)piperidin-4-yl]-2-(3-fluorophenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c21-17-3-1-2-16(12-17)19-14-24(10-11-26-19)20(25)22-18-6-8-23(9-7-18)13-15-4-5-15/h1-3,12,15,18-19H,4-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHQGNVHJHHDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)NC(=O)N3CCOC(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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